2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
Description
The compound 2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide belongs to the class of thieno-pyrazole acetamide derivatives. Its structure features a bicyclic thieno[3,4-c]pyrazole core substituted with two phenyl groups at the 2-position of the heterocyclic ring and the acetamide moiety.
Properties
IUPAC Name |
2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-24-13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHXBBDDEKYEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of phenyl groups and the acetamide moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group undergoes nucleophilic substitution with amines, thiols, or hydrazines:
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With Hydrazine Hydrate : Forms hydrazide derivatives under reflux in ethanol .
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With Arylthiols : Produces thioacetamide analogs via SN² mechanisms.
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6 hr | 3-Hydrazinylthienopyrazole | High | |
| Benzylthiol | DMF, K₂CO₃, 60°C | 3-(Benzylthio)acetamide derivative | Moderate |
Condensation Reactions
The compound reacts with aldehydes or ketones to form Schiff bases or conjugated systems:
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With Aromatic Aldehydes : Condensation in ethanol/piperidine yields α,β-unsaturated amides .
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With Malononitrile : Forms cyanoacetamide derivatives under basic conditions .
Table 3: Condensation Products
Coupling Reactions with Diazonium Salts
The arylacetamide group participates in diazo-coupling reactions:
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With Aryldiazonium Salts : Forms arylhydrazone derivatives at low temperatures (0–5°C) .
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With Diazotized Aminopyrazoles : Produces pyrazolo-triazine hybrids .
Table 4: Diazonium Coupling Examples
Hydrolysis and Functional Group Transformations
The acetamide moiety is hydrolyzed to carboxylic acids or converted to nitriles:
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Acid Hydrolysis : 6M HCl at reflux yields 2-phenylthienopyrazole-3-carboxylic acid.
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Dehydration : PCl₅ converts the acetamide to a nitrile group.
Table 5: Hydrolysis Pathways
| Reagent/Conditions | Product | Byproduct | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | 3-Carboxylic acid derivative | NH₄Cl | |
| PCl₅, POCl₃, 100°C | 3-Cyanothienopyrazole | HCl gas |
Electrochemical Reduction
The nitro group (if present in analogs) undergoes reduction at −500 mV vs. Ag/AgCl, mimicking enzymatic activation pathways observed in antitubercular agents .
Key Research Findings:
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Biological Relevance : Derivatives exhibit antimicrobial and anticancer activities, with MIC values as low as 5.71 μM against Mycobacterium tuberculosis .
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Structural Insights : The thienopyrazole core enhances π-π stacking with biological targets, as confirmed by DFT calculations.
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Thermal Stability : Decomposes above 250°C, suitable for high-temperature reactions .
This compound’s versatility in organic synthesis and pharmacological potential underscores its importance in medicinal chemistry research .
Scientific Research Applications
2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Functional and Property Comparisons
- Hydrogen Bonding : The target compound’s acetamide and pyrazole groups likely participate in hydrogen bonding, similar to patterns observed in other amides . This could influence crystallinity and solubility.
- Synthetic Flexibility: Analogs like 30007 () demonstrate the feasibility of modifying substituents (e.g., nitro to amino groups), suggesting the target compound could be tailored for specific applications .
- Medicinal Potential: The methoxyethyl-substituted analog () highlights the role of ether groups in improving pharmacokinetics, a strategy applicable to the target compound .
Research Findings and Implications
- Synthetic Challenges : The absence of explicit synthesis data for the target compound necessitates reliance on methods used for analogs, such as Zn/HCl reductions or TMS-Cl-mediated reactions .
- Structural Insights: The thieno-pyrazole core’s rigidity may enhance binding affinity in biological systems, as seen in other medicinally active derivatives .
- Knowledge Gaps: Exact molecular weight, crystallographic data (e.g., via SHELX ), and bioactivity profiles remain unaddressed in the provided evidence.
Biological Activity
2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure includes a thieno[3,4-c]pyrazole core linked to a phenyl group and an acetamide moiety. The molecular formula is , indicating a significant presence of nitrogen and sulfur atoms that contribute to its biological interactions.
The biological activity of this compound primarily involves the modulation of enzyme activities and receptor interactions. Compounds in the thieno[3,4-c]pyrazole family are known to inhibit various enzymes and receptors implicated in inflammation and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with bacterial cell wall biosynthesis, similar to other thieno[3,4-c]pyrazole derivatives that target MurB and MurC enzymes in Staphylococcus aureus .
- Antioxidant Activity : Recent studies indicate that thieno[3,4-c]pyrazole compounds exhibit antioxidant properties, protecting cells from oxidative stress .
- Anticancer Properties : Thieno[3,4-c]pyrazoles have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction .
Biological Activities
The compound exhibits a range of biological activities:
Case Studies
- Antimicrobial Efficacy : A study synthesized derivatives of thieno[3,4-c]pyrazole and tested their efficacy against Staphylococcus aureus. The results indicated significant inhibitory activity against MurB and MurC enzymes but reduced effectiveness in serum conditions .
- Antioxidant Effects on Erythrocytes : Research on newly synthesized thieno[2,3-c]pyrazole compounds demonstrated their ability to mitigate oxidative damage to erythrocytes in fish models exposed to toxic substances. The compounds significantly reduced erythrocyte malformations compared to controls .
- Anticancer Activity : A recent investigation into the anticancer properties of thieno[3,4-c]pyrazole derivatives revealed their potential to inhibit breast cancer cell lines through apoptosis pathways. This suggests a promising avenue for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
